Diethyl methylmalonate

Biotechnology Antibiotic Production Fermentation

Strategically source Diethyl Methylmalonate (CAS 609-08-5) as a critical, non-substitutable building block. Its unique alpha-methyl group provides essential steric bulk for enantioselective synthesis, evidenced by enabling a ruthenium-catalyzed reaction with 99% enantiomeric excess. This is not a simple malonate; substitution with diethyl malonate will lead to synthetic failure. For bioprocessing, it is a high-value fermentation aid proven to boost erythromycin A production by 250-300% in mutB strains. Ensure your supply chain delivers this specific, performance-defining intermediate.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS No. 609-08-5
Cat. No. B048530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl methylmalonate
CAS609-08-5
Synonyms2-Methylpropanedioic Acid 1,3-Diethyl Ester;  Methylmalonic Acid Diethyl Ester;  Diethyl 2-Methylmalonate;  Diethyl Methylpropanedioate;  Diethyl α-Methylmalonate;  NSC 8700
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)C(=O)OCC
InChIInChI=1S/C8H14O4/c1-4-11-7(9)6(3)8(10)12-5-2/h6H,4-5H2,1-3H3
InChIKeyUPQZOUHVTJNGFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Methylmalonate (CAS 609-08-5): Chemical Profile and Baseline Procurement Considerations


Diethyl methylmalonate (CAS 609-08-5) is an alpha-substituted malonic ester, belonging to a class of compounds defined by their 1,3-dicarbonyl structure [1]. Its molecular structure, C8H14O4, features a methyl substituent at the alpha-carbon, which differentiates it from the unsubstituted parent compound, diethyl malonate . As a chemical building block, it is a clear, colorless liquid with a density of approximately 1.022 g/mL at 20°C and a boiling point of 198-199°C . Its utility is centered on its role as a moderately bulky nucleophile in organic synthesis, enabling the construction of more complex molecular architectures than its unsubstituted analogs .

Procurement Risks of Substituting Diethyl Methylmalonate with Generic Malonic Esters


Direct substitution of diethyl methylmalonate with unsubstituted analogs like diethyl malonate or even other alpha-substituted esters is scientifically unsound for many applications. The single methyl group on the alpha-carbon is not a trivial modification; it fundamentally alters the molecule's steric and electronic properties [1]. This substitution blocks subsequent alkylation at that site, provides a pre-installed chiral or prochiral center, and changes the nucleophile's bulkiness, which directly impacts reaction selectivity and yield [2]. Using diethyl malonate in a synthetic sequence designed for diethyl methylmalonate will not yield the desired alpha-branched product and can lead to unwanted side reactions or complete synthetic failure. The following sections provide specific, quantitative evidence of these critical performance differences.

Quantitative Differentiation Evidence for Diethyl Methylmalonate Against Closest Analogs


Enhanced Erythromycin Production in S. erythraea: A Strain-Specific Effect of Diethyl Methylmalonate

In a study on the Saccharopolyspora erythraea mutB knockout strain, which has a block in the methylmalonyl-CoA mutase reaction, the addition of diethyl methylmalonate resulted in a substantial, dose-dependent increase in erythromycin A production [1]. This effect is not a general nutrient response but is specific to the diethyl methylmalonate-responsive (Dmr) phenotype of this strain. The compound's unique ability to bypass the metabolic block and restore wild-type growth characteristics demonstrates a functional differentiation from other small molecule supplements.

Biotechnology Antibiotic Production Fermentation

Comparative CO2 Solubility and Vapor-Liquid Equilibrium Behavior in Homologous Malonate Esters

The vapor-liquid equilibrium (VLE) behavior of carbon dioxide with diethyl methylmalonate was systematically measured and compared against its direct homologs, diethyl ethylmalonate and diethyl n-butylmalonate [1]. The data, collected across a relevant industrial pressure range, provides essential thermodynamic parameters for designing supercritical CO2 extraction or reaction processes. The subtle but measurable differences in phase behavior among the three esters are critical for process optimization, where the choice of co-solvent or reactant impacts separation efficiency and operating costs.

Supercritical Fluid Extraction Process Engineering Thermodynamics

High Stereospecificity in Ruthenium-Catalyzed Benzylic Alkylation Using Diethyl Methylmalonate

In the context of transition metal-catalyzed stereospecific benzylic substitution, diethyl methylmalonate was employed as a carbon nucleophile, demonstrating its ability to participate in high-fidelity stereoretentive transformations [1]. The reaction of an optically pure benzyl ester with diethyl methylmalonate in the presence of a specific ruthenium catalyst system yielded the chiral benzylic alkylation product with excellent yield and near-perfect enantiomeric excess (ee). This level of stereochemical control is essential for synthesizing single-enantiomer pharmaceutical intermediates.

Catalysis Stereoselective Synthesis Medicinal Chemistry

High-Impact Procurement Scenarios for Diethyl Methylmalonate (CAS 609-08-5) Based on Verifiable Data


Industrial Fermentation: Boosting Erythromycin Yields with a Strain-Specific Supplement

As demonstrated by a 250-300% increase in erythromycin A production in the S. erythraea mutB strain upon supplementation with diethyl methylmalonate, this compound is a high-value additive for specific biotechnological processes [1]. Procurement in this context is not for a general chemical building block but for a specialized fermentation aid that can dramatically improve the economics of antibiotic manufacturing. The data show that this effect is specific to the Dmr phenotype, making substitution with other malonates or solvents ineffective.

Process Engineering Design: Selecting Solvents for Supercritical CO2 Applications

For chemical engineers designing processes involving supercritical carbon dioxide (scCO2), the availability of precise, peer-reviewed VLE data is a critical selection criterion. The comparative study on CO2 solubility with diethyl methylmalonate, diethyl ethylmalonate, and diethyl n-butylmalonate provides the quantitative basis for choosing the appropriate co-solvent or reactant [2]. This data enables accurate process modeling, optimization of extraction efficiency, and prediction of phase behavior, reducing the risk and cost associated with process scale-up.

Medicinal Chemistry: Construction of Chiral Intermediates with High Enantiopurity

Medicinal chemists synthesizing drug candidates that require the construction of stereogenic benzylic carbon centers will find diethyl methylmalonate to be a reliable nucleophile. Its successful use in a ruthenium-catalyzed stereospecific alkylation, which yielded a product with 99% enantiomeric excess, confirms its utility in advanced synthetic sequences [3]. This performance characteristic makes it a key intermediate for the synthesis of single-enantiomer pharmaceuticals, where high stereopurity is directly linked to drug safety and efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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